rac-syn N,N-Diethyl Norephedrine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
37025-60-8 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(1S,2S)-2-(diethylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1 |
InChI Key |
JMFCQRKXGIHOAN-WCQYABFASA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
The Significance of Stereochemistry and Chirality in Modern Organic Synthesis
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamental to understanding and manipulating chemical reactivity. mdpi.comnih.gov A key concept within stereochemistry is chirality, a property of asymmetry where a molecule is non-superimposable on its mirror image, much like a person's left and right hands. researchgate.net These non-superimposable mirror images are known as enantiomers. researchgate.net
The significance of chirality is profound because enantiomers, while often having identical physical properties in an achiral environment, can exhibit dramatically different biological activities. researchgate.net In pharmacology, for instance, one enantiomer of a drug may provide a desired therapeutic effect, while the other could be inactive or even toxic. researchgate.net This necessitates the development of synthetic methods that can selectively produce a single enantiomer, a field known as asymmetric synthesis. mdpi.com
Modern organic synthesis employs various strategies to achieve this control, including the use of chiral catalysts and chiral auxiliaries. mdpi.comresearchgate.netresearchgate.net Chiral catalysts are molecules that can guide a chemical reaction to favor the formation of one enantiomer over the other, while chiral auxiliaries are stereogenic groups temporarily attached to a starting material to direct the stereochemical outcome of a reaction. researchgate.netmdpi.com The development of these tools is a central theme in organic synthesis research, enabling the efficient construction of complex, enantiomerically pure molecules. researchgate.net
An Overview of β Amino Alcohols As Privileged Chiral Scaffolds
Among the most successful and widely utilized building blocks for creating chiral ligands and auxiliaries are β-amino alcohols. nih.gov This structural motif, characterized by an alcohol and an amino group separated by two carbon atoms, is prevalent in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov Their prevalence has led to them being described as "privileged chiral scaffolds."
The utility of β-amino alcohols stems from several key features:
Ready Availability: Many β-amino alcohols, such as ephedrine (B3423809) and norephedrine (B3415761), can be isolated from natural sources or readily synthesized. This accessibility makes them cost-effective starting materials for more complex chiral ligands.
Structural Modularity: The amino and alcohol groups provide convenient handles for chemical modification, allowing for the synthesis of extensive libraries of ligands with fine-tuned steric and electronic properties.
Effective Metal Chelators: The nitrogen and oxygen atoms can coordinate to a metal center, forming a rigid, chiral environment that can effectively induce asymmetry in metal-catalyzed reactions.
These attributes have made chiral β-amino alcohols, and their derivatives, workhorse catalysts for a variety of important transformations, most notably the enantioselective addition of organometallic reagents to carbonyl compounds. nih.gov
Specific Academic Research Context of Rac Syn N,n Diethyl Norephedrine Threo 1 Phenyl 2 Diethylamino 1 Propanol
Classical Resolution Techniques for Racemic Norephedrine Derivatives
The separation of racemic mixtures into their constituent enantiomers is a cornerstone of stereoselective synthesis. For norephedrine and its derivatives, classical resolution techniques remain highly relevant for both laboratory and industrial-scale production.
Diastereomeric Salt Formation and Fractional Crystallization for Enantiomeric Enrichment
One of the most established methods for resolving racemic compounds is through the formation of diastereomeric salts. google.comgoogle.com This technique leverages the reaction of a racemic base, such as norephedrine, with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties, most critically, different solubilities in a given solvent. google.com This solubility difference allows for their separation by fractional crystallization.
The process involves dissolving the racemic mixture and the chiral resolving agent in a suitable solvent. google.com As the solution cools or is concentrated, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble diastereomer in the mother liquor. google.comgoogle.com After filtration, the resolved diastereomeric salt is treated with a base or acid to break the salt and liberate the desired, now enantiomerically enriched, norephedrine. A similar process can be applied to the mother liquor to recover the other enantiomer.
Commonly used chiral resolving agents for amine compounds like norephedrine include tartaric acid and its derivatives. rsc.orggoogle.com The efficiency of the resolution is highly dependent on the choice of resolving agent and the solvent system, which are often determined empirically. nih.gov For instance, the resolution of dl-Norepinephrine has been successfully achieved using d-tartaric acid in water or aqueous methanol. rsc.org
| Resolving Agent | Racemic Compound | Key Principle |
| (+)-Cinchotoxine | Racemic Tartaric Acid | Forms diastereomeric salts with different solubilities, introduced by Louis Pasteur. google.com |
| D-(−)-Tartaric Acid | dl-Norepinephrine | Forms crude l-Norepinephrine bitartrate, which can be isolated and purified. rsc.org |
| (S)-Mandelic Acid | Racemic Alcohols | Forms an insoluble diastereomeric salt with the (S)-alcohol, allowing separation by filtration. google.com |
| L-Tartaric Acid | Pregabalin Enantiomers | Forms a quaternary system with water, allowing for resolution based on solubility product constants. google.com |
Chromatographic Resolution for Stereoisomer Separation
Chromatographic techniques offer a powerful and versatile alternative for the separation of stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant method for both analytical-scale enantiomeric purity determination and preparative-scale resolution. nih.govnih.gov
In this method, the racemic mixture is passed through a column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation. The choice of CSP and the mobile phase composition are critical for achieving effective resolution. nih.govcore.ac.uk For example, the separation of norephedrine enantiomers has been investigated using a urea (B33335) derivative as the CSP with a mobile phase of hexane, 1,2-dichloroethane, and isopropanol (B130326). core.ac.uk Another approach involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard, achiral column. nih.gov
Capillary electrophoresis (CE) using chiral selectors like cyclodextrins also serves as an effective method for separating norephedrine enantiomers, with the mechanism of recognition being a subject of detailed study. google.com
| Technique | Chiral Selector/Stationary Phase | Mobile Phase / Conditions | Application | Resolution |
| HPLC | Chiralpak AD-H | n-hexane/ethanol/methanesulfonic acid (900:100:0.1) | Enantiomeric resolution of a racemic sulfonamide. | >4 |
| HPLC | Crownpak CR (+) | Perchloric acid buffer (pH 1.0) | Enantiomeric separation of a sulfonamide. | Baseline separation achieved. |
| HPLC | Urea derivative CSP | Hexane/1,2-dichloroethane/iso-propanol (73.5:25:1.5) | Direct separation of racemic norephedrine. core.ac.uk | Optimized by varying isopropanol concentration. core.ac.uk |
| CE | Cyclodextrins (e.g., HDAS-β-CD) | N/A (Electrophoretic method) | Enantioseparation of norephedrine (NEP). google.com | HDAS-β-CD proved most suitable. google.com |
Enantioselective and Diastereoselective Synthetic Approaches to Norephedrine Analogues
To overcome the inherent 50% loss of material in classical resolution, significant research has focused on developing synthetic methods that directly produce a single, desired stereoisomer.
Asymmetric Hydrogenation and Transfer Hydrogenation Strategies
Asymmetric hydrogenation and, particularly, asymmetric transfer hydrogenation (ATH) are powerful strategies for the stereoselective synthesis of chiral amino alcohols. mdma.ch These methods typically involve the reduction of a prochiral ketone or imine using a chiral catalyst, often a complex of a transition metal like ruthenium (Ru), rhodium (Rh), or iridium (Ir). mdma.chnih.gov
In ATH, a hydrogen donor such as formic acid/triethylamine azeotrope or isopropanol is used in place of high-pressure hydrogen gas, making the procedure more operationally simple. mdma.chnih.gov Chiral ligands, including β-amino alcohols and N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), coordinate with the metal center to create a chiral environment that directs the hydrogenation to one face of the substrate, leading to a product with high enantiomeric excess (ee). mdma.chnih.gov
This approach has been successfully applied to the synthesis of all four stereoisomers of norephedrine and norpseudoephedrine (B1213554) from a common prochiral precursor, achieving excellent stereoselectivity under mild conditions. nih.gov The development of these catalytic systems provides a direct and efficient route to enantiomerically pure norephedrine analogues. rsc.orgnih.gov
| Catalyst System | Substrate Type | Hydrogen Source | Key Features |
| Chiral Ru-TsDPEN complex | α-phthalimide ketones | DMF/MeOH | High reaction activity and excellent enantioselectivity (up to 99% ee). nih.gov |
| (S,S)- or (R,R)-Cp*RhCl(TsDPEN) | Prochiral cyclic sulfamidate imine | HCO₂H/Et₃N | Accompanied by dynamic kinetic resolution; mild conditions. nih.gov |
| Ru(II), Rh(III), or Ir(III) with β-amino alcohol ligands | Aromatic ketones | Formate (in water) | Activity and enantioselectivity vary with ligand and pH. mdma.ch |
| Ruthenium-catalyzed ATH | Unprotected α-ketoamines | N/A | Facile, one-step process for various chiral 1,2-amino alcohols (>99% ee). rsc.orgnih.gov |
Biocatalytic Transformations for Chiral Amino Alcohol Production
Biocatalysis has emerged as a powerful and "green" tool for the synthesis of chiral compounds, offering high selectivity and mild reaction conditions. For the synthesis of norephedrine stereoisomers, multi-enzyme cascade reactions have been developed to produce all four phenylpropanolamine stereoisomers from inexpensive, achiral starting materials.
One successful strategy involves a two-step cascade. The first step is a carboligation reaction, often catalyzed by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase like acetohydroxyacid synthase (AHAS) or pyruvate (B1213749) decarboxylase (PDC), which condenses benzaldehyde with another molecule (e.g., pyruvate) to form a chiral α-hydroxy ketone intermediate like (R)-phenylacetylcarbinol ((R)-PAC). The second step is a stereoselective amination of this ketone, catalyzed by an (R)- or (S)-selective ω-transaminase (ω-TA), to yield the desired norephedrine or norpseudoephedrine isomer with excellent optical purity (ee >99% and de >98%).
By carefully selecting and combining stereocomplementary enzymes, such as different transaminases and alcohol dehydrogenases, it is possible to control the stereochemical outcome and access any of the desired norephedrine isomers.
| Enzyme Cascade | Starting Materials | Key Intermediates | Product(s) | Optical Purity |
| (R)-selective carboligase + (S)- or (R)-selective ω-transaminase | Benzaldehyde, Pyruvate | (R)-Phenylacetylcarbinol ((R)-PAC) | (1R,2S)-Norephedrine or (1R,2R)-Norpseudoephedrine. | ee >99%, de >98%. |
| (S)-selective transaminase + (S)-selective alcohol dehydrogenase | 1-phenylpropane-1,2-dione | (1S)-1-amino-1-phenyl-propan-2-one | (1S,2S)-Norpseudoephedrine. | ee >98%, de >99%. |
| Styrene monooxygenase + Epoxide hydrolase + ADH + ω-TA | β-methylstyrene | 1-phenylpropane-1,2-diols | All four phenylpropanolamine stereoisomers. | er and dr up to >99.5%. |
Multistep Chemical Synthesis Pathways to Specific Stereoisomers
Conventional multistep organic synthesis provides fundamental pathways to the norephedrine scaffold, often starting from simple aromatic precursors. A common route begins with the condensation of benzaldehyde and nitroethane, which forms 1-phenyl-2-nitro-1-propanol. Subsequent reduction of the nitro group to an amine, for example, using catalytic hydrogenation with Raney nickel, yields a racemic mixture of norephedrine and norpseudoephedrine.
The challenge in these multistep syntheses lies in controlling the stereochemistry at the two newly formed chiral centers. While the initial condensation can exhibit some diastereoselectivity, the products are typically mixtures that require subsequent separation, often by the classical resolution techniques described earlier.
Another important synthetic pathway involves the inversion of stereochemistry. For example, norephedrine can be converted into its diastereomer, norpseudoephedrine, through a three-step, one-pot reaction. This process involves protection of the amine (e.g., with a Boc group), activation of the alcohol (e.g., as a mesylate) to facilitate nucleophilic attack, and subsequent cyclization to an oxazolidinone intermediate. Hydrolysis of this intermediate proceeds with inversion of configuration at the benzylic carbon, yielding the diastereomerically pure product. This method provides an efficient way to access one diastereomer from another.
Derivatization Strategies for Functional Group Modification (excluding biological implications)
The chemical structure of this compound possesses two primary functional groups amenable to derivatization: the hydroxyl group and the tertiary amino group. These modifications can be utilized to alter the physicochemical properties of the molecule for various chemical applications, excluding any biological considerations.
The secondary hydroxyl group can undergo a variety of classical alcohol reactions. Esterification is a common derivatization strategy, which can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction converts the hydroxyl group into an ester functionality. The choice of the acylating agent allows for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.
Another significant derivatization of the hydroxyl group is etherification. This can be accomplished through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, like sodium hydride, to form an alkoxide. The resulting alkoxide is then reacted with an alkyl halide to form the corresponding ether. This method allows for the introduction of various alkyl groups at the hydroxyl position.
The tertiary amine group in this compound can also be derivatized. One common reaction of tertiary amines is quaternization. This involves the reaction of the tertiary amine with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the solubility and electronic characteristics of the molecule.
The following table outlines potential derivatization strategies for the functional groups of this compound:
| Functional Group | Reaction Type | Reagents | General Conditions | Product Type |
| Hydroxyl | Esterification | Acetyl chloride, Triethylamine | Dichloromethane, 0°C to Room Temperature | Acetate Ester |
| Hydroxyl | Etherification | Sodium hydride, Methyl iodide | Tetrahydrofuran, 0°C to Room Temperature | Methyl Ether |
| Tertiary Amine | Quaternization | Methyl iodide | Acetonitrile, Room Temperature | Quaternary Ammonium Iodide |
Methodologies for Chiral Purity and Enantiomeric Excess (ee) Determination
Determining the chiral purity and enantiomeric excess (ee) of a sample of N,N-Diethyl Norephedrine is crucial for characterizing the outcome of a stereoselective synthesis or resolution process. nih.gov Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in comparison to the other. A variety of analytical techniques are employed for this purpose. heraldopenaccess.us
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for separating and quantifying enantiomers. heraldopenaccess.usnih.gov
Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. umn.edu The choice of CSP is critical and depends on the specific structure of the analyte. For amino alcohols like N,N-Diethyl Norephedrine, polysaccharide-based or Pirkle-type CSPs are often effective.
Chiral GC: Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. For volatile compounds or those that can be made volatile through derivatization, GC can offer high resolution. Derivatization of the amine and alcohol functional groups in N,N-Diethyl Norephedrine, for example with chiral reagents like Mosher's acid chloride (MTPA-Cl), can form diastereomeric derivatives that are separable on a standard achiral column. erau.edu
Spectroscopic and Chiroptical Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated in the presence of a chiral auxiliary. This can be achieved by using chiral solvating agents, which form transient diastereomeric complexes with different NMR shifts, or by using chiral derivatizing agents to form stable diastereomers with distinct spectra. nih.gov
Chiroptical Methods: These techniques are based on the differential interaction of enantiomers with polarized light.
Polarimetry: Measures the optical rotation of plane-polarized light. While useful for determining the net rotation of a sample, it is less accurate for precise ee determination compared to chromatographic methods, especially at low ee values. heraldopenaccess.us
Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left and right circularly polarized light. nih.gov The resulting spectrum is unique for each enantiomer and can be used for quantification.
The table below summarizes the primary methodologies for determining chiral purity and enantiomeric excess.
| Methodology | Principle | Application to N,N-Diethyl Norephedrine |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation of enantiomers. umn.edu | Direct analysis of enantiomers and diastereomers. High accuracy and precision. heraldopenaccess.us |
| Chiral GC | Separation of enantiomers on a column with a CSP. Often requires derivatization to increase volatility. | Analysis of volatile derivatives. High sensitivity. erau.edu |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. nih.gov | Structural confirmation and quantification of stereoisomers in a mixture. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. heraldopenaccess.us | Provides a measure of optical activity but can be less accurate for ee determination. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. nih.gov | Provides qualitative and quantitative information about enantiomeric composition. |
Conformational Analysis and its Influence on Stereoselection in Reactions
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in its reactivity and in the stereochemical outcome of reactions. For N,N-Diethyl Norephedrine, rotation around the single bond connecting the two chiral carbons (Cα-Cβ) gives rise to different staggered conformations, often referred to as rotamers.
Studies on related molecules like norephedrine and ephedrine (B3423809) have shown that the conformational preferences are dictated by a balance of intramolecular forces, including steric hindrance and hydrogen bonding. nih.govfigshare.com In norephedrine, a key stabilizing interaction is an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen of the amino group, which favors an extended, anti-periplanar arrangement of the C-O and C-N bonds in the gas phase. nih.govfigshare.com
In N,N-Diethyl Norephedrine, the presence of two ethyl groups on the nitrogen atom introduces significant changes:
Increased Steric Hindrance: The bulky diethylamino group will have significant steric interactions with the phenyl and methyl groups. This will influence the relative energies of the different staggered conformations (gauche and anti).
The relative stability of these conformers is critical because the molecule will predominantly react from its lower-energy ground-state conformations. The transition state of a reaction will seek to minimize steric and electronic repulsions, and its structure often resembles one of the stable ground-state conformers. Therefore, the conformational preferences of the starting material can directly influence the facial selectivity of an approaching reagent, leading to the preferential formation of one stereoisomer over another. This principle is fundamental to stereoselective synthesis. aalto.fi For example, in a reaction involving the hydroxyl group, a reagent might approach from the least sterically hindered face, a direction determined by the preferred conformation of the molecule. The interplay of steric repulsion and potential intramolecular interactions dictates which reaction pathway has a lower activation energy, thus controlling the stereoselective outcome. organic-chemistry.org
Applications in Asymmetric Catalysis
rac-syn N,N-Diethyl Norephedrine (B3415761) as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org The inherent chirality of the auxiliary biases the reaction pathway, leading to the preferential formation of one diastereomer. After the desired transformation, the auxiliary is typically cleaved and can often be recovered for reuse.
Incorporation into Temporary Stereodirecting Groups
The effectiveness of a chiral auxiliary lies in its ability to be easily attached to a substrate and later removed without racemization of the newly formed stereocenter. rac-syn N,N-Diethyl Norephedrine can be incorporated into various temporary stereodirecting groups. For instance, its hydroxyl group can be acylated with a prochiral substrate, creating a chiral ester. The stereochemical environment created by the bulky diethylamino and phenyl groups of the norephedrine moiety then influences the approach of reagents to the prochiral center. This strategy has been successfully applied in a range of asymmetric transformations. researchgate.net
Role in Diastereoselective Aldol (B89426) Additions and Related Carbon-Carbon Bond Formations
Diastereoselective aldol additions are a cornerstone of organic synthesis for constructing carbon-carbon bonds with control over stereochemistry. The Zimmerman-Traxler model, which proposes a chair-like transition state, is often used to predict the stereochemical outcome of these reactions. harvard.edu Chiral auxiliaries, such as those derived from this compound, play a crucial role in influencing the facial selectivity of the enolate and the aldehyde.
When an acyl derivative of this compound is converted to its corresponding enolate and reacted with an aldehyde, the chiral auxiliary directs the formation of one specific diastereomer of the β-hydroxy carbonyl product. The bulky substituents on the auxiliary effectively shield one face of the enolate, forcing the aldehyde to approach from the less hindered side. This leads to high diastereoselectivity in the formation of either syn or anti aldol products, depending on the enolate geometry and reaction conditions. harvard.edu Research has demonstrated the successful application of similar chiral auxiliaries in achieving high diastereoselectivity in aldol reactions, leading to the synthesis of valuable chiral building blocks. researchgate.net
Below is a table summarizing the diastereomeric ratios achieved in representative aldol reactions using chiral auxiliaries.
| Auxiliary System | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| Evans' Oxazolidinone | Benzaldehyde (B42025) | >99:1 | harvard.edu |
| Camphorsultam | Various | High (favors 2S,3R) | researchgate.net |
Evaluation in Other Substrate-Controlled Asymmetric Transformations
The utility of chiral auxiliaries derived from amino alcohols extends beyond aldol reactions. In substrate-controlled asymmetric transformations, the inherent chirality of the substrate itself dictates the stereochemical outcome of a reaction. nih.govnih.gov By attaching this compound as an auxiliary, the stereodirecting influence of the substrate can be enhanced or even overridden to achieve the desired stereoisomer.
For example, in conjugate addition reactions to α,β-unsaturated carbonyl compounds, the chiral auxiliary can control the approach of the nucleophile, leading to the formation of a new stereocenter with high diastereoselectivity. Similarly, in asymmetric Diels-Alder reactions, the auxiliary can influence the endo/exo selectivity and the facial selectivity of the dienophile. The predictable stereochemical control offered by these auxiliaries makes them valuable tools in the total synthesis of complex natural products. researchgate.net
This compound as a Chiral Ligand Precursor
In addition to its role as a chiral auxiliary, this compound serves as a valuable precursor for the synthesis of chiral ligands for asymmetric metal catalysis. capes.gov.br Chiral ligands coordinate to a metal center, creating a chiral environment that influences the catalytic transformation of a substrate.
Design and Synthesis of Novel Metal-Ligand Complexes for Asymmetric Catalysis
The modular nature of this compound allows for the synthesis of a diverse range of chiral ligands. The hydroxyl and amino functionalities provide convenient handles for modification. For instance, the amino group can be further functionalized, and the hydroxyl group can be converted into a phosphine (B1218219) or other coordinating group. This leads to the creation of bidentate or tridentate ligands that can chelate to a metal center. scispace.comrsc.org
The synthesis of these ligands often involves straightforward synthetic steps, making them accessible for widespread use. Once synthesized, these chiral ligands can be complexed with various transition metals, such as rhodium, ruthenium, palladium, and copper, to generate catalysts for a wide array of asymmetric reactions, including hydrogenations, C-N bond formations, and cycloadditions. capes.gov.brrsc.orgsnnu.edu.cn
Influence of Ligand Architecture on Catalytic Performance: Steric and Electronic Effects
The success of a chiral ligand in asymmetric catalysis is intricately linked to its architecture, which dictates the steric and electronic environment around the metal center. nih.govnih.govchemrxiv.orgpsu.edu
Steric Effects: The bulky phenyl and diethyl groups of ligands derived from this compound create a well-defined chiral pocket around the metal. This steric hindrance plays a crucial role in differentiating between the two faces of a prochiral substrate, forcing it to bind in a specific orientation. This substrate orientation, in turn, dictates the stereochemical outcome of the catalytic reaction. By modifying the substituents on the ligand, the size and shape of the chiral pocket can be fine-tuned to optimize enantioselectivity for a particular transformation.
Electronic Effects: The electronic properties of the ligand, influenced by the nature of the coordinating atoms and any substituents, also have a profound impact on the catalytic activity and selectivity. nih.govchemrxiv.org For example, electron-donating groups on the ligand can increase the electron density at the metal center, which can affect its reactivity. Conversely, electron-withdrawing groups can make the metal center more electrophilic. The interplay between steric and electronic effects is often complex, and a systematic variation of the ligand structure is typically required to identify the optimal catalyst for a given reaction. Research has shown that even subtle changes in ligand electronics can significantly impact the rate and selectivity of catalytic processes. chemrxiv.org
The following table highlights the impact of ligand modifications on the enantiomeric excess (ee) in a representative asymmetric reaction.
| Metal | Ligand Modification | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Ruthenium | N-Benzyl substitution on norephedrine | Transfer Hydrogenation | 56-89% | capes.gov.br |
| Rhodium | Phosphinoferrocenylaminophosphine | Asymmetric Hydrogenation | up to >99.9% | researchgate.net |
Development of Mono(oxazoline) N,O-Ligands from Norephedrine Derivatives
Chiral oxazoline-containing ligands are a cornerstone of modern asymmetric catalysis due to their straightforward synthesis, modularity, and effectiveness in a multitude of metal-catalyzed reactions. harvard.edunih.govchinesechemsoc.org The vast majority of these ligands are synthesized in high yields from chiral β-amino alcohols, a class of compounds to which norephedrine and its derivatives belong. harvard.edu The development of these ligands, from mono(oxazolines) to more complex bis(oxazolines), has been a key area of research. harvard.edunih.govchinesechemsoc.org
Phosphinooxazoline (PHOX) ligands are a prominent class of bidentate N,O-ligands where the chirality of the final product is induced solely by the chiral oxazoline (B21484) unit. nih.gov These are frequently synthesized from β-amino alcohols. For instance, bis(oxazoline) (BOX) ligands, which are effective in numerous asymmetric reactions like cyclopropanation and Diels-Alder reactions, can be synthesized from (1S,2R)-norephedrine. acs.org This highlights the role of the norephedrine skeleton as a fundamental building block for these privileged ligand classes. acs.org The accessibility and modular nature of norephedrine derivatives facilitate the creation of libraries of chiral ligands, which are then screened for optimal performance in various enantioselective transformations. nih.gov
Performance in Specific Asymmetric Reactions
Catalysts derived from the norephedrine framework have demonstrated considerable success in a range of important asymmetric reactions, achieving high levels of enantioselectivity.
The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes is a benchmark reaction for testing the efficacy of new chiral catalysts. It provides a direct route to valuable chiral secondary alcohols. Ligands derived from amino alcohols are frequently employed for this transformation. nih.gov
Research has shown that chiral oxazaborolidines, which can be prepared from ephedrine (B3423809) (a close structural analog of norephedrine), effectively catalyze the addition of diethylzinc (DEZ) to aldehydes. These catalysts demonstrate the utility of the ephedrine backbone in creating a rigid chiral environment that directs the approach of the reagents, leading to high enantiomeric excess (ee).
A study on the addition of diethylzinc to benzaldehyde using various catalysts derived from (-)-ephedrine highlights this capability. The results, summarized in the table below, show that the catalyst structure significantly influences the enantioselectivity of the reaction.
| Entry | Catalyst Central Atom | Time (h) | Enantiomeric Excess (% ee) | Product Configuration |
|---|---|---|---|---|
| 1 | B | 12 | 86 | R |
| 2 | Al | 12 | 58 | R |
| 3 | Li | 4 | 70 | R |
| 4 | Zn | 4 | 71 | R |
Data sourced from research on chiral oxazaborolidines derived from ephedrine. dicp.ac.cn
These findings underscore that while various metals can be used, the choice of the central atom in the catalyst complex, coordinated to the chiral amino alcohol ligand, is crucial for achieving optimal stereocontrol. dicp.ac.cn The catalytic addition of dialkylzinc to aldehydes is considered a well-established method, with a wide variety of ligands having been developed to achieve high enantioselectivity for different types of aldehydes. nih.gov
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming C-C and C-heteroatom bonds enantioselectively. acs.org The success of this reaction heavily relies on the design of the chiral ligand. Ligand classes derived from amino alcohols, such as phosphinooxazolines (PHOX) and bis(oxazolines) (BOX), have been successfully applied in this context. nih.govacs.org
Research has specifically pointed to the use of ephedrine-derived phosphinooxazolidine ligands in palladium-catalyzed asymmetric allylic alkylation. dicp.ac.cn Further studies have explored polymer-supported versions of these chiral phosphinooxazolidine ligands for the same reaction, indicating their utility and potential for catalyst recycling. dicp.ac.cn Malonate-type bis(oxazoline) ligands have also been applied to palladium-catalyzed AAA, affording products with excellent enantioselectivity, reaching up to 96% ee. acs.org These examples demonstrate that the oxazoline framework, readily accessible from norephedrine derivatives, is a viable and effective structural motif for ligands in AAA reactions.
Asymmetric hydrogenation is a highly atom-economical method for producing chiral molecules, particularly chiral alcohols from prochiral ketones. nih.gov The development of efficient catalysts for this transformation is of significant interest to both academic and industrial research. harvard.edu
Amino alcohols and their derivatives are effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones. harvard.edu In this process, a hydrogen donor like isopropanol (B130326) is used instead of molecular hydrogen. Research has demonstrated that (-)-ephedrine hydrochloride, a simple and cost-effective ligand, can be combined with a ruthenium precursor to form an efficient catalyst system for the ATH of various ketones, providing excellent yields and good enantioselectivity. harvard.edu
| Substrate (Aryl Ketone) | Conversion (%) | Enantiomeric Excess (% ee) |
|---|---|---|
| Acetophenone | 99.3 | 75 |
| 4-Methylacetophenone | >99 | 79 |
| 4-Methoxyacetophenone | >99 | 83 |
| 3-Methylacetophenone | >99 | 75 |
| 2-Methylacetophenone | 99 | 69 |
Data reflects the performance of (-)-ephedrine hydrochloride as a ligand in the ATH of various ketones. harvard.edu
The presence of both NH and OH functionalities in related P,N,O-type ligands has been shown to be crucial for achieving high catalytic activity and enantioselectivity in iridium-catalyzed hydrogenations. harvard.edu This highlights the importance of the inherent structure of amino alcohols like norephedrine in creating effective catalysts.
The utility of catalysts derived from the norephedrine structural motif extends beyond the reactions detailed above. The core chiral scaffold is versatile and has been incorporated into ligands for other important enantioselective transformations.
Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Catalytic, enantioselective versions often employ chiral Lewis acids. nih.gov Oxazaborolidines, which can be derived from amino alcohols, have been developed as effective catalysts for these cycloadditions. For instance, a catalyst prepared from a tryptophan-derived amino alcohol and borane (B79455) was shown to catalyze the reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) with high enantioselectivity. This demonstrates the principle of using amino alcohol-derived Lewis acids to control stereochemistry in this class of reactions.
Michael Additions: The asymmetric Michael addition is a key C-C bond-forming reaction. Organocatalysts derived from chiral diamines and amino alcohols have been developed to promote this reaction with high enantioselectivity. acs.org For example, thiourea-based bifunctional catalysts incorporating a chiral diamine backbone have been used for the enantioselective addition of aldehydes to maleimides, achieving yields of ≥97% and 99% ee. acs.org While not a direct derivative, these catalysts share the conceptual foundation of using a rigid chiral backbone derived from simple chiral precursors to organize substrates for a stereoselective reaction.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound without extrapolating from these related compounds, which would violate the explicit instructions of the request.
General mechanistic principles and theoretical approaches for this class of chiral amino alcohol catalysts have been established through studies of these analogues, particularly in the context of the enantioselective addition of organozinc reagents to aldehydes. These studies propose mechanisms involving the formation of chiral zinc-amino alcohol complexes that coordinate with the aldehyde, leading to a diastereomeric transition state that dictates the enantioselectivity of the product. Computational models and transition state analyses have been performed for these related systems to elucidate the origin of chiral induction.
However, without specific research dedicated to this compound, any discussion of its reaction mechanisms, computational chemistry, and transition state analysis would be speculative and based on analogy rather than direct scientific evidence for the compound .
Emerging Trends and Future Research Perspectives
Applications in Continuous Flow Asymmetric Synthesis
Continuous flow chemistry is a burgeoning area of chemical synthesis that offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. rsc.org The application of continuous flow technology to asymmetric catalysis is particularly promising, as it allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can significantly influence enantioselectivity. rsc.org
While specific studies detailing the use of rac-syn N,N-Diethyl Norephedrine (B3415761) in continuous flow systems are not extensively documented, the broader class of chiral amino alcohol ligands is well-suited for such applications. The immobilization of chiral catalysts, including norephedrine derivatives, onto solid supports is a key strategy for their use in packed-bed flow reactors. This approach facilitates catalyst recovery and reuse, a crucial aspect of sustainable chemistry.
Future research is anticipated to focus on the development of robust heterogeneous catalysts derived from N,N-diethylnorephedrine. These could be supported on materials like polymers or silica, making them amenable to continuous flow processes for the synthesis of chiral molecules, including active pharmaceutical ingredients (APIs). rsc.org The ability to fine-tune reaction conditions in a flow system could unlock higher levels of enantioselectivity and productivity than achievable in batch reactions.
Development of Novel Chiral Scaffolds and Ligand Systems from Norephedrine Derivatives
The norephedrine skeleton provides a versatile and readily available chiral backbone for the development of new ligands for asymmetric catalysis. acs.org The modularity of its structure, with hydroxyl and amino groups, allows for straightforward chemical modification to tune steric and electronic properties.
The synthesis of various N,N-dialkylnorephedrine (DANE) derivatives has demonstrated that the nature of the N-alkyl substituents plays a crucial role in the enantioselectivity of the catalyzed reactions, such as the addition of dialkylzincs to aldehydes. acs.org While extensive data exists for derivatives like N,N-dibutylnorephedrine (DBNE), the systematic exploration of a wider range of N,N-dialkyl groups, including diethyl, is an active area of research. This allows for the fine-tuning of the catalyst's chiral pocket to achieve optimal stereocontrol for different substrates.
The development of C2-symmetric chiral N,N'-dioxide ligands from amino acids and amines has also emerged as a powerful strategy. rsc.org These ligands have shown broad applicability and high levels of stereocontrol in a variety of metal-catalyzed reactions. rsc.org This design principle could be extended to norephedrine-based structures, leading to novel classes of highly effective catalysts.
Future work in this area will likely involve the synthesis and screening of libraries of norephedrine-derived ligands with diverse functionalities. This high-throughput approach, combined with computational modeling, will accelerate the discovery of new catalysts for challenging asymmetric transformations. The development of ligands that can operate under greener reaction conditions, such as in water or with lower catalyst loadings, is also a key objective.
Table 1: Comparison of Chiral Ligands in the Asymmetric Addition of Diethylzinc (B1219324) to Benzaldehyde (B42025)
| Chiral Ligand | Enantiomeric Excess (ee) (%) |
| (1R,2S)-N,N-Dibutylnorephedrine (DBNE) | 95 |
| (1R,2S)-N-Methyl-N-dodecylnorephedrine | 92 |
| (1R,2S)-N-Methyl-N-octylnorephedrine | 89 |
This table presents data for N,N-dialkylnorephedrine derivatives to illustrate the effect of N-substituents on enantioselectivity. Data for rac-syn N,N-Diethyl Norephedrine is not widely reported.
Advanced Spectroscopic and Structural Characterization Techniques for Reaction Monitoring and Product Analysis
A deep understanding of the structure of the catalytic species and the reaction mechanism is crucial for the rational design of more efficient catalysts. Advanced spectroscopic and structural characterization techniques are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of chiral molecules and their complexes in solution. outsourcedpharma.com For chiral amino alcohol ligands like N,N-diethylnorephedrine, NMR can be used to determine the conformation of the ligand when coordinated to a metal center and to study the dynamics of the catalytic system. Both 1D and 2D NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms. mdpi.com
X-ray crystallography provides precise information about the three-dimensional structure of molecules in the solid state. researchgate.netmdpi.com Obtaining crystal structures of metal complexes of N,N-diethylnorephedrine would offer invaluable insights into the geometry of the active catalyst and the nature of the ligand-metal interactions. researchgate.net This information is critical for understanding the origin of enantioselectivity.
Mass spectrometry (MS) is another essential tool for the characterization of these compounds, allowing for the determination of molecular weight and fragmentation patterns, which aids in structure confirmation. outsourcedpharma.com
Future research will likely see the increased application of in-situ spectroscopic techniques to monitor catalytic reactions in real-time. This will provide a more dynamic picture of the catalytic cycle and help to identify key intermediates and transition states. The combination of experimental data with computational modeling will be essential for building accurate models of the catalytic systems.
Bio-Inspired Catalysis and Mimicry using Norephedrine Frameworks
Nature's catalysts, enzymes, exhibit remarkable efficiency and selectivity, often operating under mild conditions. nih.gov The principles of enzymatic catalysis are a major source of inspiration for the design of synthetic catalysts. ornl.govtum.de Bio-inspired catalysis seeks to mimic the key features of enzymes, such as the presence of a well-defined active site and the use of weak interactions to bind and orient substrates. tum.de
The norephedrine framework, as a simple chiral amino alcohol, can serve as a scaffold for the construction of bio-inspired catalysts. By attaching functional groups that mimic the active site residues of enzymes, it is possible to create small-molecule catalysts that can perform complex transformations. For example, the hydroxyl and amino groups of norephedrine can act as hydrogen bond donors and acceptors, similar to the functional groups found in the active sites of many enzymes.
The development of catalysts that can operate in water and exhibit substrate selectivity are key goals in this area. The use of a chiral scaffold like norephedrine can help to create a chiral microenvironment around the catalytic center, leading to high levels of enantioselectivity.
Future perspectives in this field include the design of more sophisticated norephedrine-based scaffolds that incorporate multiple functional groups and can perform cascade reactions, mimicking the multi-step transformations that occur in metabolic pathways. The integration of these bio-inspired catalysts into larger supramolecular assemblies or metal-organic frameworks (MOFs) could lead to materials with enhanced catalytic activity and stability. nih.gov
Q & A
Q. Table 1. Key Pharmacokinetic Parameters for Norephedrine Derivatives
Q. Table 2. Spectroscopic Techniques for Structural Analysis
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
